molecular formula C22H30N4O2 B12536576 L-Phenylalanyl-N-benzyl-L-lysinamide CAS No. 666751-63-9

L-Phenylalanyl-N-benzyl-L-lysinamide

Cat. No.: B12536576
CAS No.: 666751-63-9
M. Wt: 382.5 g/mol
InChI Key: OVDXPFJTJRKNOL-PMACEKPBSA-N
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Description

L-Phenylalanyl-N-benzyl-L-lysinamide is a synthetic dipeptide derivative combining L-phenylalanine and L-lysine residues, modified with a benzyl group at the lysinamide position. Its structure includes a phenylalanine moiety linked to a benzyl-substituted lysinamide, resulting in the molecular formula C₂₁H₂₈N₄O₂ and a molecular weight of 376.48 g/mol . Its benzyl group enhances lipophilicity, which may improve membrane permeability compared to unmodified lysine derivatives .

Properties

CAS No.

666751-63-9

Molecular Formula

C22H30N4O2

Molecular Weight

382.5 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-N-benzylhexanamide

InChI

InChI=1S/C22H30N4O2/c23-14-8-7-13-20(22(28)25-16-18-11-5-2-6-12-18)26-21(27)19(24)15-17-9-3-1-4-10-17/h1-6,9-12,19-20H,7-8,13-16,23-24H2,(H,25,28)(H,26,27)/t19-,20-/m0/s1

InChI Key

OVDXPFJTJRKNOL-PMACEKPBSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)NCC2=CC=CC=C2)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CCCCN)C(=O)NCC2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Phenylalanyl-N-benzyl-L-lysinamide typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino and carboxyl groups of L-phenylalanine and L-lysine to prevent unwanted side reactions. The protected L-phenylalanine is then coupled with N-benzyl-L-lysine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). After the coupling reaction, the protecting groups are removed under acidic or basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides. SPPS involves the sequential addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin to obtain the desired peptide .

Chemical Reactions Analysis

Types of Reactions

L-Phenylalanyl-N-benzyl-L-lysinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-Phenylalanyl-N-benzyl-L-lysinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.

    Biology: Studied for its potential role in modulating biological processes and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent or as a component of peptide-based drugs.

    Industry: Utilized in the development of novel materials and as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of L-Phenylalanyl-N-benzyl-L-lysinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group may enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The peptide backbone allows for specific interactions with amino acid residues in the target proteins, influencing their function and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares L-Phenylalanyl-N-benzyl-L-lysinamide with structurally or functionally related compounds, emphasizing molecular properties, substituents, and biological relevance:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Application References
This compound C₂₁H₂₈N₄O₂ 376.48 N-Benzyl lysinamide Peptide backbone for drug design
Glycinamide, L-phenylalanyl-N-butyl C₁₅H₂₃N₃O₂ 277.36 N-Butyl glycinamide Lower lipophilicity; potential CNS targeting
N-[(3-Methylphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide C₂₃H₃₀N₄O₂ 394.51 3-Methylbenzyl, 4-methylphenyl Enhanced steric bulk; improved receptor binding
N-Benzylacetamide C₉H₁₁NO 149.19 N-Benzyl, acetyl Reagent in lacosamide synthesis
Z-Phe-Ala-NH₂ (Cbz-Phe-Ala-amide) C₂₀H₂₃N₃O₄ 369.42 Benzyloxycarbonyl (Cbz) Protease inhibition studies

Key Findings:

Structural Modifications and Lipophilicity: The benzyl group in this compound increases lipophilicity compared to its N-butyl analog (Glycinamide, L-phenylalanyl-N-butyl), which may enhance blood-brain barrier penetration .

Biological Activity :

  • Compounds like Z-Phe-Ala-NH₂ (Cbz-protected) are used in protease inhibition assays due to their stable amide bonds, suggesting similar applications for this compound in enzyme-targeted drug discovery .
  • N-Benzylacetamide () is a reagent in anticonvulsant drug synthesis, highlighting the benzyl group’s utility in central nervous system (CNS) drug development.

Synthetic Complexity :

  • This compound requires multi-step synthesis involving benzylation and peptide coupling, akin to methods described for darobactin analogs in . In contrast, simpler analogs like N-butyl derivatives () may involve fewer purification steps.

Stability and Impurity Profiles :

  • Impurity standards for phenylalanine derivatives () indicate that benzyl-substituted compounds may require rigorous quality control to avoid by-products like valine or tyrosine analogs.

Research Implications and Gaps

  • Pharmacokinetic Data : While structural analogs like Z-Phe-Ala-NH₂ have documented stability in serum , pharmacokinetic studies for this compound are absent in the provided evidence.
  • Antioxidant Potential: Hydroxamic acid derivatives () show radical scavenging activity in DPPH assays, but similar testing for this compound is unreported.

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